molecular formula C20H17NO6 B11705483 2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11705483
M. Wt: 367.4 g/mol
InChI Key: DAVOHDIXNYPOHO-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-1,3-dione family, characterized by a fused bicyclic structure with two ketone groups at positions 1 and 2. The 2-position of the isoindole ring is substituted with a phenyl group bearing a butoxycarbonyl (-OCOOBu) moiety, while the 5-position features a carboxylic acid (-COOH) group. Its molecular formula is C₂₀H₁₇NO₆ (molecular weight: 367.36 g/mol) . The carboxylic acid group offers hydrogen-bonding capacity, making it relevant for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C20H17NO6/c1-2-3-10-27-20(26)14-6-4-5-7-16(14)21-17(22)13-9-8-12(19(24)25)11-15(13)18(21)23/h4-9,11H,2-3,10H2,1H3,(H,24,25)

InChI Key

DAVOHDIXNYPOHO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding isoindole derivative in a 40-50% yield.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more sustainable and versatile compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are facilitated by the presence of the isoindole ring, making it reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has demonstrated inhibitory effects against strains of Mycobacterium tuberculosis , suggesting its utility in developing new treatments for tuberculosis. The mechanism involves the inhibition of key enzymes involved in bacterial metabolism, which was confirmed through crystallographic studies and kinetic assays .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer .

Polymer Synthesis

In materials science, this compound serves as a precursor for synthesizing novel polymers. Its unique functional groups allow for the creation of copolymers with enhanced mechanical properties and thermal stability. These materials can be utilized in coatings, adhesives, and other industrial applications.

Photonic Applications

Another promising application is in photonics. The compound exhibits interesting optical properties that can be harnessed in the development of photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for use in sensors and light-emitting diodes (LEDs) .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial for various biological processes. For instance, it was found to inhibit ketol-acid reductoisomerase , an enzyme that plays a significant role in the biosynthesis of branched-chain amino acids. This inhibition could have implications for metabolic engineering and the development of herbicides .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial AgentInhibits Mycobacterium tuberculosis growth
Anticancer PropertiesInduces apoptosis in cancer cell lines
Materials SciencePolymer SynthesisPrecursor for high-performance polymers
Photonic ApplicationsUseful in sensors and LEDs due to optical properties
BiochemistryEnzyme InhibitionInhibits ketol-acid reductoisomerase

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of Mycobacterium tuberculosis revealed that 2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid inhibited bacterial growth significantly at low concentrations. The study utilized both MIC (Minimum Inhibitory Concentration) assays and time-kill studies to confirm its effectiveness .
  • Polymer Development : Researchers synthesized a series of copolymers using this compound as a monomer. The resulting materials exhibited enhanced tensile strength and thermal resistance compared to traditional polymers, making them suitable for demanding applications such as automotive parts .
  • Cancer Cell Studies : In vitro experiments demonstrated that treatment with the compound led to a 70% reduction in viability of breast cancer cells after 48 hours, indicating strong potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
2-[4-(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Butoxycarbonyl at para-position of phenyl ring C₂₀H₁₇NO₆ 367.36 Higher symmetry may enhance crystallinity; reduced steric hindrance vs. ortho-substituted analog.
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Ethoxy (-OEt) at para-position of phenyl ring C₁₇H₁₅NO₅ 313.31 Smaller alkoxy group reduces lipophilicity; potential for improved aqueous solubility.
2-(3-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Hydroxyl (-OH) at meta-position of phenyl ring C₁₅H₉NO₅ 283.24 Enhanced hydrogen-bonding capacity; increased acidity (pKa ~4–5).
2-(Furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Furan-2-ylmethyl group attached to isoindole C₁₄H₉NO₅ 271.22 Heteroaromatic substituent introduces π-π stacking potential; moderate polarity.
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Ethyl linker with 3,4-dimethoxyphenyl substituent C₁₉H₁₇NO₆ 355.34 Extended alkyl chain increases flexibility; methoxy groups enhance electron-donating effects.

Key Comparative Insights

This may affect binding affinity in receptor-ligand interactions. Hydroxyl or ethoxy groups at the phenyl ring reduce lipophilicity but improve solubility, making them preferable for aqueous-phase applications .

Functional Group Impact :

  • Carboxylic acid at position 5 is conserved across analogs, suggesting its critical role in intermolecular interactions (e.g., salt bridge formation in protein binding).
  • Replacement of butoxycarbonyl with furan (as in ) shifts electronic properties, favoring interactions with aromatic residues in enzymes or receptors.

Synthetic Feasibility :

  • Compounds with simpler substituents (e.g., ethoxy or hydroxy groups) are synthesized in higher yields (e.g., 37.5% for a fluoroindole analog in ), whereas bulkier groups like butoxycarbonyl may require optimized conditions (e.g., prolonged reflux in DMSO ).

Biological Relevance :

  • Analogs with methoxy or hydroxy substituents (e.g., ) are frequently explored as kinase inhibitors or GPCR modulators due to their hydrogen-bonding and π-stacking capabilities .

Biological Activity

The compound 2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is part of a class of isoindole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Research indicates that compounds similar to 2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can act as inhibitors of specific enzymes involved in pathological processes. For instance, a related class of compounds has been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. The inhibition of heparanase by these compounds was found to be potent, with IC50 values ranging from 200 to 500 nM, demonstrating high selectivity over human beta-glucuronidase .

Biological Activity and Therapeutic Potential

The biological activity of this compound can be categorized into several key areas:

1. Anti-Cancer Activity

Isoindole derivatives have shown promise in cancer therapy. For example, compounds with similar structures have been demonstrated to induce apoptosis in cancer cells and promote cell cycle arrest at the G2/M phase. This mechanism is critical for halting the proliferation of cancer cells and enhancing the effectiveness of existing therapies .

2. Anti-Angiogenic Effects

Research has highlighted the anti-angiogenic properties of isoindole derivatives. By inhibiting heparanase activity, these compounds can prevent the formation of new blood vessels that tumors require for growth and metastasis. This property positions them as potential candidates for combination therapies in cancer treatment .

3. Enzyme Inhibition

The compound's structural attributes suggest it may interact with various enzymes beyond heparanase. For instance, structure-activity relationship studies have indicated that modifications to the compound can enhance its inhibitory potency against enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are relevant in inflammatory processes .

Case Studies

Several studies have explored the biological effects of isoindole derivatives:

StudyCompoundFindings
9cPotent heparanase inhibitor with IC50 values between 200-500 nM; demonstrated anti-angiogenic effects.
D28Induced G2/M cell cycle arrest and apoptosis in K562 cells; significant anticancer activity noted.
5Dual inhibitor of cPLA2α and FAAH; showed improved analgesic and anti-inflammatory properties compared to selective inhibitors.

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